Cas no 2928-01-0 (4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine)

4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Thiazolamine, 4-(2-fluoro-5-methylphenyl)-
- 4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine
- 4-(2-Fluoro-5-methylphenyl)-2-thiazolamine
- 2928-01-0
- EN300-1833156
- DTXSID301268735
-
- Inchi: InChI=1S/C10H9FN2S/c1-6-2-3-8(11)7(4-6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)
- InChI Key: MADQSGBSIWMTSH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 208.04704763Da
- Monoisotopic Mass: 208.04704763Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2Ų
- XLogP3: 2.7
4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1833156-0.5g |
4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine |
2928-01-0 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1833156-10g |
4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine |
2928-01-0 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1833156-0.25g |
4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine |
2928-01-0 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1833156-2.5g |
4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine |
2928-01-0 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1833156-0.1g |
4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine |
2928-01-0 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1833156-1.0g |
4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine |
2928-01-0 | 1g |
$1229.0 | 2023-05-27 | ||
Enamine | EN300-1833156-1g |
4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine |
2928-01-0 | 1g |
$770.0 | 2023-09-19 | ||
Enamine | EN300-1833156-5.0g |
4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine |
2928-01-0 | 5g |
$3562.0 | 2023-05-27 | ||
Enamine | EN300-1833156-10.0g |
4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine |
2928-01-0 | 10g |
$5283.0 | 2023-05-27 | ||
Enamine | EN300-1833156-0.05g |
4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine |
2928-01-0 | 0.05g |
$647.0 | 2023-09-19 |
4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine Related Literature
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Additional information on 4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine
Comprehensive Overview of 4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-amine (CAS No. 2928-01-0)
4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-amine (CAS No. 2928-01-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, featuring a thiazole core substituted with a fluoro-methylphenyl group, is a subject of interest for its potential applications in drug discovery and material science. Researchers are increasingly exploring its role as a building block for small molecule inhibitors and bioactive intermediates, aligning with the growing demand for novel therapeutic agents.
The molecular structure of 4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine combines a fluorinated aromatic ring with a thiazole-2-amine moiety, which enhances its electronic and steric properties. This combination is particularly valuable in the design of kinase inhibitors and antimicrobial agents, addressing current challenges in antibiotic resistance and targeted cancer therapies. Recent studies highlight its utility in structure-activity relationship (SAR) studies, where subtle modifications to its framework can yield compounds with improved efficacy and selectivity.
From a synthetic chemistry perspective, CAS No. 2928-01-0 is often synthesized via cyclization reactions involving 2-aminothiazole derivatives and fluorinated aryl precursors. Its stability under physiological conditions makes it a promising candidate for prodrug development, a trending topic in precision medicine. Additionally, its low toxicity profile in preliminary assays has spurred investigations into its use as a scaffold for biodegradable materials, resonating with the global push for sustainable chemistry solutions.
The compound’s relevance extends to computational chemistry, where it serves as a model for molecular docking simulations. With the rise of AI-driven drug discovery, researchers are leveraging its structural data to train algorithms for predicting ligand-protein interactions. This aligns with frequent searches for "AI in chemical design" and "machine learning for organic synthesis," reflecting industry trends toward automation and data-driven innovation.
In agrochemical applications, 4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-amine has shown potential as a precursor for crop protection agents. Its fluorinated aromatic system contributes to enhanced pesticidal activity while minimizing environmental persistence—a critical factor given increasing regulatory scrutiny on persistent organic pollutants (POPs). This addresses common queries about "eco-friendly pesticides" and "green chemistry in agriculture."
Analytical characterization of this compound typically involves HPLC-MS and NMR spectroscopy, techniques frequently searched by quality control professionals. Its distinct spectral signatures facilitate rapid identification in complex matrices, supporting its use in high-throughput screening platforms. Furthermore, its compatibility with microwave-assisted synthesis—a popular keyword in modern chemistry—enables rapid scale-up, meeting industrial demands for efficiency.
As the scientific community continues to explore CAS No. 2928-01-0, its versatility underscores the intersection of medicinal chemistry, materials science, and environmental sustainability. By addressing pressing challenges like drug resistance and green synthesis, this compound exemplifies innovation in contemporary chemical research.
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